Product packaging for 5β-Androst-1-en-3α-ol-17-one(Cat. No.:CAS No. 33805-57-1)

5β-Androst-1-en-3α-ol-17-one

Cat. No.: B1148518
CAS No.: 33805-57-1
M. Wt: 288.42
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Description

5β-Androst-1-en-3α-ol-17-one is a steroid compound of significant interest in analytical chemistry and sports doping control. It is identified as a metabolite of boldenone and androsta-1,4-diene-3,17-dione (boldione) and serves as an important urinary marker for detecting the misuse of these prohibited substances in both human and veterinary sports . Researchers utilize this compound primarily as a reference standard in gas chromatography-mass spectrometry (GC-MS) methods to accurately identify and confirm its presence in biological samples, which is critical for upholding the integrity of competitive sports . The presence and profile of this metabolite help laboratories distinguish between natural endogenous situations and illicit administration . This product is provided for research and forensic application only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

33805-57-1

Molecular Formula

C19H28O2

Molecular Weight

288.42

Origin of Product

United States

Metabolic Transformations of Exogenous Androstane Precursors to 5β Androst 1 En 3α Ol 17 One

Phase I Metabolic Reactions

Phase I metabolism involves the introduction or exposure of functional groups on the steroid nucleus, primarily through oxidation, reduction, or hydrolysis. fiveable.medrughunter.com These reactions are the initial steps in transforming lipophilic steroid precursors into more polar molecules, preparing them for subsequent conjugation or excretion.

Reductive Processes: Δ1,4-Dienone Reductions

The formation of 5β-Androst-1-en-3α-ol-17-one often originates from exogenous precursors possessing a Δ1,4-diene-3-one structure in the A-ring, such as boldione (Androsta-1,4-diene-3,17-dione). The initial and critical step in this metabolic cascade is the reduction of the double bond at the C4-C5 position. This reaction is catalyzed by the enzyme Δ4-3-ketosteroid 5β-reductase (aldo-keto reductase 1D1, or AKR1D1). nih.gov

This enzyme specifically reduces the Δ4 double bond, leading to the formation of a 5β-reduced steroid. nih.gov The introduction of a hydrogen atom at the 5β position creates a cis-junction between the A and B rings of the steroid nucleus, a defining structural feature of the 5β-androstane series. researchgate.net The Δ1 double bond remains intact during this specific reductive process, yielding a 5β-androst-1-en-3-one intermediate. AKR1D1 is known to act on various Δ4-3-ketosteroids, including those with a Δ1,4-diene structure. nih.gov

Oxidative Processes: Hydroxylations (e.g., at C-6, C-16)

While the primary pathway to this compound involves reduction, the androstane (B1237026) precursor or its metabolites can also undergo oxidative modifications. These reactions are predominantly hydroxylations, catalyzed by various cytochrome P450 (CYP) enzymes. fu-berlin.de Hydroxylation introduces a hydroxyl (-OH) group at various positions on the steroid skeleton, significantly increasing the molecule's polarity.

Common sites for hydroxylation on the androstane nucleus include C-6 (specifically 6α- or 6β-), C-7 (7α-), and C-16. nih.govwada-ama.org For example, 6β-hydroxylation is a major metabolic pathway for many endogenous and exogenous steroids. wada-ama.org The presence of these additional hydroxyl groups creates alternative metabolic pathways and can influence the rate and type of subsequent Phase II conjugation reactions. While not a direct step in the formation of the titular compound, these oxidative processes represent competing metabolic routes for the precursor steroid.

Stereochemical Outcomes of Enzymatic Reductions (e.g., 5α/5β, 3α/3β)

The stereochemistry of the resulting metabolites is strictly controlled by the specific enzymes involved in the reductive pathways. The stereochemical configuration profoundly impacts the biological activity and subsequent metabolism of the steroid. slideshare.net

5α vs. 5β Reduction : The reduction of the C4-C5 double bond can result in two distinct stereoisomers: 5α and 5β. The formation of the 5β configuration, as seen in this compound, is exclusively catalyzed by Δ4-3-ketosteroid 5β-reductase (AKR1D1). This creates a "bent" shape due to the cis-fusion of the A/B rings. nih.govresearchgate.net In contrast, 5α-reductases produce a planar molecule with a trans-fused A/B ring junction.

3α vs. 3β Reduction : Following the 5β-reduction of the A-ring, the ketone group at C-3 is reduced to a hydroxyl group. This reduction is catalyzed by hydroxysteroid dehydrogenases (HSDs). The orientation of this hydroxyl group is also stereospecific. The formation of the 3α-hydroxy configuration, a key feature of this compound, is catalyzed by specific 3α-hydroxysteroid dehydrogenases (3α-HSDs). nih.gov These enzymes transfer a hydride to the 3-keto group, resulting in the hydroxyl group being oriented in the alpha position (below the plane of the ring).

The combination of these two specific enzymatic reductions—5β-reduction followed by 3α-reduction—is essential to produce the precise stereochemistry of this compound.

Phase II Conjugation Reactions

Phase II reactions involve the conjugation of the steroid metabolite with endogenous polar molecules, such as glucuronic acid or sulfate (B86663). uomus.edu.iqreactome.org This process significantly increases the water solubility of the steroid, deactivates it, and facilitates its excretion from the body, primarily through urine. wikipedia.orgyoutube.com The 3α-hydroxyl group of this compound is the primary site for these conjugation reactions.

Glucuronidation Pathways via UDP-Glucuronosyltransferases (UGTs)

Glucuronidation is a major Phase II pathway for steroid metabolism. nih.gov This reaction involves the transfer of a glucuronyl group from the cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) to the steroid's hydroxyl group. cas.cz The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver. reactome.orgresearchgate.net

The UGT2B subfamily, particularly enzymes like UGT2B7, UGT2B15, and UGT2B17, are well-known for their activity towards androgens and their metabolites. nih.govfrontiersin.orgmdpi.com These enzymes recognize the 3α-hydroxyl group of this compound as a substrate, catalyzing the formation of a glucuronide conjugate (e.g., this compound-3-glucuronide). The resulting glucuronidated steroid is highly water-soluble and readily eliminated by the kidneys. nih.gov

Table 1: Selected UGT Enzymes Involved in Steroid Metabolism

Enzyme Family Specific Enzyme Common Steroid Substrates
UGT1A UGT1A1, UGT1A4 Estrogens, Catecholestrogens
UGT2B UGT2B7 Androsterone (B159326), Dihydrotestosterone (B1667394)
UGT2B UGT2B15 Dihydrotestosterone, Androstanediols

Sulfation Pathways

Sulfation is another critical Phase II conjugation pathway for steroids. cas.cz This process involves the transfer of a sulfonate (SO3-) group from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the steroid. nih.gov This reaction is catalyzed by a family of enzymes called sulfotransferases (SULTs). nih.gov

Steroid sulfotransferases, such as SULT2A1, are responsible for the sulfation of a wide range of hydroxysteroids. nih.gov The 3α-hydroxyl group of this compound can serve as an acceptor for the sulfonate group, forming a sulfate ester. Like glucuronides, steroid sulfates are highly polar, water-soluble compounds that are biologically inactive and efficiently excreted from the body. nih.govfrontiersin.org

Table 2: Selected SULT Enzymes Involved in Steroid Metabolism

Enzyme Family Specific Enzyme Common Steroid Substrates
SULT1 SULT1E1 Estrogens (e.g., Estrone)
SULT2 SULT2A1 DHEA, Pregnenolone (B344588), Androsterone

Microbial Biotransformation of Related Steroids

The generation of this compound via microbial pathways would necessitate a sequence of specific enzymatic activities, including 5β-reduction, 1-dehydrogenation, and 3α-hydroxysteroid dehydrogenase-mediated reduction. Although no single microorganism has been identified to perform all these steps to yield the target compound, various microbes are known to catalyze these individual reactions on structurally similar androstane precursors.

The initial step in the potential microbial synthesis of this compound from common C19 steroids like androst-4-ene-3,17-dione is the reduction of the C4-C5 double bond to yield a 5β-androstane skeleton. This reaction is catalyzed by 5β-reductases. While microbial 5α-reductases are more commonly reported, 5β-reductase activity has been observed in certain bacteria. For instance, some gut microbiota are known to be involved in the 5β-reduction of androgens.

A crucial step for the synthesis of this compound is the introduction of a double bond between C1 and C2 of the steroid A-ring. This reaction is catalyzed by steroid-1-dehydrogenases, enzymes found in various microorganisms. For example, Glomerella cingulata has been shown to effectively dehydrogenate 17,21-dihydroxypregn-4-ene-3,20-dione to its 1,4-diene counterpart. While this is a different steroid class, it demonstrates the potential for microbial 1-dehydrogenation. The substrate specificity of these enzymes would be a key factor in their application for the transformation of a 5β-androstane precursor.

The final step in the proposed pathway would be the stereospecific reduction of the ketone groups at C3 and C17. The formation of a 3α-hydroxyl group from a 3-keto group is catalyzed by 3α-hydroxysteroid dehydrogenases (3α-HSDs). Fungi are a rich source of such enzymes. For instance, some fungal species are known to possess 3α-HSDs that can act on androstane-type steroids. Similarly, the reduction of the 17-keto group to a 17β-hydroxyl group is a common microbial transformation, with many fungi and bacteria possessing 17β-hydroxysteroid dehydrogenases. However, for the target molecule, the 17-keto group remains.

The biotransformation of epiandrosterone (B191177) (3β-hydroxy-5α-androstan-17-one) by Aspergillus candidus has been shown to yield a variety of hydroxylated and oxidized products, demonstrating the versatility of fungal enzymes in modifying the androstane skeleton. In one study, the fermentation of androst-4-ene-3,17-dione (AD) with various Aspergillus and Fusarium species resulted in hydroxylated and reduced products. For example, Fusarium fujikuroi reduced the 17-keto group of AD to produce testosterone (B1683101). Furthermore, Aspergillus brasiliensis has been used for the biotransformation of androsta-1,4-diene-3,17-dione, yielding both reduced and hydroxylated metabolites.

The following table summarizes selected microbial transformations of related androstane precursors, highlighting the types of reactions catalyzed by different microorganisms.

MicroorganismPrecursor CompoundResulting Compound(s)Reaction Type(s)
Aspergillus candidusEpiandrosterone1α-, 7α-, 11α-, 14α-, 15β-hydroxyepiandrosterone, androstane-3,17-dioneHydroxylation, Oxidation
Aspergillus brasiliensisAndrosta-1,4-diene-3,17-dione17β-hydroxyandrosta-1,4-dien-3-one, 11α-hydroxyandrosta-1,4-diene-3,17-dione, 12β-hydroxyandrosta-1,4-diene-3,17-dioneReduction, Hydroxylation
Fusarium fujikuroiAndrost-4-ene-3,17-dioneTestosteroneReduction
Glomerella cingulata17,21-dihydroxypregn-4-ene-3,20-dione17,21-dihydroxypregna-1,4-diene-3,20-dione1-Dehydrogenation

While the direct microbial production of this compound is yet to be reported in a single fermentation process, the existing literature on microbial steroid transformations suggests its feasibility. A multi-step biotransformation approach, potentially using genetically engineered microorganisms expressing the required set of enzymes (a 5β-reductase, a 1-dehydrogenase, and a 3α-hydroxysteroid dehydrogenase with specificity for the 5β-androstane skeleton), could be a promising strategy for the future synthesis of this and other complex steroid molecules.

Chemical Synthesis and Derivatization Strategies for 5β Androst 1 En 3α Ol 17 One and Stereoisomers

Total Synthesis Approaches for Androstane (B1237026) Nucleus Construction

The de novo or total synthesis of the androstane steroid nucleus is a complex undertaking that has been a significant subject of research in organic chemistry. These approaches build the characteristic four-ring (A, B, C, D) system from simple, acyclic precursors. While often lengthy, total synthesis provides a versatile platform for creating a wide array of analogues that are not accessible from natural sources.

One notable strategy involves an intramolecular Diels-Alder reaction to construct the A/B-ring system stereoselectively. rsc.org In a synthesis targeting testosterone (B1683101) and androsterone (B159326), an optically active indandione, which serves as the C/D-ring precursor, is converted into a triene. rsc.org The subsequent intramolecular [4+2] cycloaddition of this triene quantitatively yields both the A/B-trans and A/B-cis fused isomers. rsc.org The A/B-trans cycloadduct can then be further transformed through a series of reactions to yield key androstane structures like androsterone. rsc.org This approach highlights the power of pericyclic reactions in efficiently assembling the core steroid skeleton.

Another powerful method for constructing the steroid nucleus is the Torgov synthesis, which is a convergent approach. This strategy involves the reaction of a C/D-ring synthon, typically a vinyl carbinol derived from 2-methyl-1,3-cyclopentanedione, with a vinyl ketone that forms the A/B-ring system. This method has been widely applied for the industrial production of various steroids.

While total synthesis is a powerful tool for generating novel structures, it is often less economically viable for producing steroids that are already accessible from abundant natural precursors. The biosynthesis of steroids in nature, starting from cholesterol, is an exceptionally circuitous and lengthy process, yet it is justified by the ready availability of the starting material. libretexts.org

Semi-Synthesis from Readily Available Steroid Precursors

Semi-synthesis, which involves the chemical modification of readily available steroid precursors, is the most common and economically feasible method for producing specific androstane derivatives. This approach leverages the complex stereochemistry of natural steroids, using them as a scaffold for targeted chemical transformations.

Commonly used precursors for androstane synthesis include:

Dehydroepiandrosterone (B1670201) (DHEA)

Androsterone

Epiandrosterone (B191177)

Stanolone Acetate (B1210297) (17β-Acetoxy-5α-androstan-3-one)

For example, an efficient synthesis of 5α-androst-1-ene-3,17-dione, a key intermediate, was achieved in four steps from stanolone acetate. nih.govresearchgate.net The process involves bromination at the C-2 position, followed by dehydrobromination to introduce the C-1 double bond. nih.gov The resulting 17β-acetoxy-5α-androst-1-en-3-one is then hydrolyzed and oxidized to yield the final dione (B5365651). nih.gov This dione is a crucial precursor for producing various 1-ene substituted androstane steroids.

Similarly, DHEA can be converted through a multi-step process involving protection of the 3-hydroxyl group and reduction at C-17 to serve as a starting point for various modified androstanes. sci-hub.se The synthesis of different isomeric androstane-diols and triols has also been demonstrated starting from 17-ketosteroids. sci-hub.sersc.org

The target compound's stereoisomer, 3β-hydroxy-5α-androst-1-en-17-one, has been synthesized from 5α-androst-1-ene-3,17-dione, demonstrating a practical semi-synthetic route to this class of compounds. nih.govdshs-koeln.de

PrecursorTarget Compound/IntermediateKey ReactionsReference
Stanolone Acetate5α-Androst-1-ene-3,17-dioneBromination, Dehydrobromination, Hydrolysis, Oxidation nih.gov
5α-Androst-1-ene-3,17-dione3β-Hydroxy-5α-androst-1-en-17-oneStereoselective Reduction nih.gov
Dehydroepiandrosterone (DHEA)7β-hydroxytestosteroneProtection, Reduction, Esterification sci-hub.se
EpiandrosteroneAndrosteroneTosylation, Acetolysis, Saponification acs.org

Stereoselective Synthesis Methodologies for Specific Isomers

Achieving the correct stereochemistry at various chiral centers of the androstane nucleus is a primary challenge in steroid synthesis. Stereoselective methodologies are employed to control the formation of specific isomers, which is crucial as different stereoisomers can have vastly different biological activities.

Stereoselective reduction of ketone groups is a fundamental technique. For instance, the synthesis of 3β-hydroxy-5α-androst-1-en-17-one from 5α-androst-1-ene-3,17-dione was accomplished using the bulky reducing agent LS-Selectride (Lithium tri-sec-butylborohydride). nih.govdshs-koeln.de This reagent preferentially attacks the carbonyl from the less hindered α-face, leading to the formation of the 3β-hydroxyl group. In another example, the reduction of a 1α-azido-3-ketone intermediate yielded 3β- and 3α-hydroxy epimers in a 5:2 ratio, demonstrating how the substrate's existing stereochemistry can influence the outcome of a reduction. researchgate.net

The epimerization at the C-3 position is another important transformation. A synthesis of androsterone (3α-hydroxy) from epiandrosterone (3β-hydroxy) was achieved by first converting the 3β-hydroxyl group into a good leaving group (p-toluenesulfonate). acs.org Subsequent treatment with sodium acetate in acetic acid resulted in a mixture containing the desired 3α-acetoxy compound (androsterone acetate) via an SN2 reaction, alongside an elimination product. acs.org

Hydroboration is another valuable tool for stereoselective synthesis. The hydroboration of 5α-androst-14-ene-3α,17β-diol was used to prepare 5α-androstane-3α,15α-17β-triol, showcasing the controlled addition of a hydroxyl group across a double bond. rsc.org

Enzyme-Assisted Synthesis of Metabolites and Conjugates for Reference Standards

The synthesis of steroid metabolites and their conjugated forms (e.g., glucuronides and sulfates) is essential for creating certified reference materials for clinical and anti-doping analyses. oup.com Chemical synthesis of these conjugates can be complex and may lack stereoselectivity. Enzyme-assisted synthesis offers a highly efficient and stereospecific alternative. nih.govresearchgate.net

This method typically utilizes liver microsomes, which are rich in metabolizing enzymes, particularly UDP-glucuronosyltransferases (UGTs). researchgate.net For example, an enzyme-assisted method was developed to produce 3α-O-β-D-glucuronide conjugates from synthetic phase I metabolites of anabolic steroids. researchgate.net Liver microsomes from rats induced with Aroclor 1254 or biphenyl (B1667301) were used as a highly active source of UGTs. nih.govresearchgate.net

The process involves incubating the parent steroid (aglycone) with the microsomal preparation in the presence of the necessary co-substrate, UDP-glucuronic acid. The enzymatic reaction is highly stereoselective, often producing a single major conjugate. researchgate.net Yields for glucuronidation reactions can range from 13-28% for many compounds, but can be significantly higher (77-78%) for substrates with a 4-ene-3-one system in the A-ring. nih.gov The resulting conjugates can be purified using techniques like solid-phase extraction and liquid chromatography to yield milligram quantities of stereochemically pure reference standards. nih.govresearchgate.net

Enzyme SourceSubstrate TypeProductKey Enzyme ClassReference
Biphenyl-induced rat liver microsomesAnabolic steroid metabolitesGlucuronide conjugatesUDP-glucuronosyltransferases (UGT) nih.gov
Aroclor 1254-induced rat liver microsomesPhase I metabolites of methyltestosterone (B1676486) and nandrolone3α-O-β-D-glucuronide conjugatesUDP-glucuronosyltransferases (UGT) researchgate.net

Strategic Derivatization for Enhanced Analytical Utility

Derivatization is a crucial step in the analysis of steroids by gas chromatography-mass spectrometry (GC-MS) and, in some cases, liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net For GC-MS analysis, derivatization is necessary to increase the volatility and thermal stability of the steroids, which contain polar hydroxyl and ketone functional groups. nih.govnih.gov For LC-MS, derivatization can be used to improve ionization efficiency and thus enhance sensitivity. nih.govdrexel.edu

Common derivatization strategies for androstane steroids include:

Silylation: This is the most common method for GC-MS analysis. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to convert hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers and keto groups into TMS enol ethers. nih.govmdpi.com This process makes the molecule more volatile and thermally stable. researchgate.net

Hydrazone Formation: Ketone groups can be derivatized by reacting them with Girard reagents (P or T). nih.gov This introduces a permanently charged quaternary ammonium (B1175870) group, which significantly enhances ionization efficiency in electrospray ionization (ESI) for LC-MS analysis. foxchase.orgthermofisher.com

Oxime Formation: Reaction of ketones with hydroxylamine (B1172632) or its derivatives forms oximes. nih.gov This is another strategy used to improve detection in LC-MS/MS analyses. researchgate.net

The choice of derivatization agent depends on the specific functional groups present on the steroid and the analytical technique being used. For example, a mixed pentafluorophenyldimethylsilyl–trimethylsilyl (flophemesyl–TMS) derivatization has been used for the sensitive analysis of multiple steroids in hair samples by GC-MS. dss.go.th These derivatization strategies are essential for achieving the low limits of detection required for analyzing trace levels of steroids in biological matrices. drexel.edu

Advanced Analytical Methodologies for the Characterization and Detection of 5β Androst 1 En 3α Ol 17 One

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing 5β-Androst-1-en-3α-ol-17-one, providing the necessary separation from other endogenous and exogenous steroids that may interfere with detection. The choice between gas and liquid chromatography depends on the specific requirements of the analysis, including the need to analyze the compound in its native or derivatized form.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), has traditionally been a standard and robust technique for the analysis of AAS metabolites. core.ac.uk For the analysis of steroids like this compound, which contain polar functional groups (hydroxyl and keto groups), a chemical derivatization step is typically required prior to GC analysis. rsc.org This process enhances the thermal stability and volatility of the analyte, improving its chromatographic behavior and detection sensitivity. rsc.org

Common derivatization procedures involve the formation of trimethylsilyl (B98337) (TMS) ethers from the hydroxyl groups. rsc.org The resulting TMS-derivatized this compound is more suitable for GC separation on low-polarity capillary columns.

Table 1: Overview of GC-Based Analysis for this compound

Parameter Description Common Approach
Sample Preparation Involves hydrolysis of conjugates (e.g., glucuronides) to release the free steroid, followed by extraction. Enzymatic hydrolysis with β-glucuronidase, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Derivatization Chemical modification to increase volatility and thermal stability for GC analysis. rsc.org Silylation to form Trimethylsilyl (TMS) derivatives. rsc.org
GC Column The stationary phase used to separate the analytes. Low-polarity capillary columns, such as those with a 5% phenyl methylpolysiloxane stationary phase.

| Detection | The method used to detect the compound as it elutes from the column. | Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS). rsc.org |

In recent years, there has been a significant shift towards liquid chromatography-based methods, especially Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). rsc.org A key advantage of LC is its ability to analyze compounds without the need for derivatization, allowing for the direct detection of both the free steroid and its intact polar conjugates, such as glucuronides. core.ac.ukrsc.org This simplifies sample preparation and provides more comprehensive metabolic information. rsc.org

Ultra-High Performance Liquid Chromatography (UHPLC) systems are increasingly employed to achieve faster analysis times and improved chromatographic resolution compared to conventional HPLC. rsc.org Reversed-phase chromatography is the most common separation mode for steroid analysis.

For extremely complex samples where co-elution of analytes can be a problem, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. rsc.org This technique uses two different GC columns with orthogonal separation mechanisms (e.g., a non-polar column followed by a mid-polar column). rsc.org By subjecting the sample to two independent separation dimensions, GC×GC can resolve compounds that would otherwise overlap in a single-column separation, providing superior peak capacity and resolution, which is critical for distinguishing isomeric steroid metabolites.

Mass Spectrometric Identification and Quantification

Mass spectrometry serves as a highly specific and sensitive detector following chromatographic separation. researchgate.net It provides structural information based on the mass-to-charge ratio (m/z) of the analyte and its fragments, enabling definitive identification and reliable quantification.

When using GC-MS, Electron Ionization (EI) is the most common ionization technique. The high energy of EI (typically 70 eV) results in extensive and reproducible fragmentation of the analyte molecule. The resulting mass spectrum, a unique fragmentation pattern or "chemical fingerprint," allows for the confident identification of the compound by comparison to a reference spectrum from an analytical standard or a spectral library. researchgate.net The analysis of the TMS derivative of this compound by GC-EI-MS yields characteristic fragment ions that are used for its identification.

Tandem Mass Spectrometry (MS/MS) provides an additional layer of selectivity and sensitivity, making it the technique of choice for confirmatory analysis and quantification at very low concentrations. core.ac.ukrsc.org In MS/MS, a specific precursor ion (e.g., the molecular ion of the derivatized or underivatized analyte) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer.

This process, often performed in Selected Reaction Monitoring (SRM) mode, significantly reduces chemical noise and matrix interference. core.ac.uk By monitoring specific precursor-to-product ion transitions, LC-MS/MS and GC-MS/MS methods can achieve very low limits of detection and high specificity for this compound, which is essential for its role as a long-term metabolite in anti-doping analysis. core.ac.ukrsc.org

Table 2: Key Mass Spectrometry Techniques

Technique Ionization Method Key Advantage Application for this compound
GC-MS Electron Ionization (EI) Produces reproducible, library-searchable fragmentation patterns. researchgate.net Routine screening and identification of the TMS-derivatized metabolite.
LC-MS/MS Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) High sensitivity and selectivity; allows for analysis of intact conjugates without derivatization. core.ac.ukrsc.org Confirmatory analysis and quantification in complex matrices; direct detection of glucuronide conjugates. core.ac.ukrsc.org

| GC-MS/MS | Electron Ionization (EI) | Enhanced selectivity and lower detection limits compared to single MS. rsc.org | Targeted, high-sensitivity detection of the derivatized metabolite. |

High-Resolution Mass Spectrometry (HRMS) Applications

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of steroidal compounds, offering the ability to determine the elemental composition of a molecule with exceptional accuracy. Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest integer, HRMS can achieve mass accuracies in the low parts-per-million (ppm) range. This precision allows for the confident assignment of a unique elemental formula.

For this compound, with a molecular formula of C₁₉H₂₈O₂, the theoretical exact mass can be calculated by summing the masses of its constituent atoms (¹²C, ¹H, ¹⁶O). This calculated value serves as a benchmark against which the experimentally measured mass is compared. Techniques such as Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly employed to achieve the high resolution required. The small mass difference between the theoretical and measured values, known as the mass error, is a key indicator of a correct formula assignment. This high degree of certainty is crucial in distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. researchgate.net

ParameterValue
Molecular FormulaC₁₉H₂₈O₂
Nominal Mass288 Da
Theoretical Exact Mass288.20893 Da
Typical Mass Accuracy< 5 ppm

Isotope Ratio Mass Spectrometry (IRMS) for Distinguishing Endogenous and Exogenous Origins

Isotope Ratio Mass Spectrometry (IRMS), particularly when coupled with gas chromatography and a combustion interface (GC-C-IRMS), is a powerful technique used to differentiate between endogenous (produced naturally by the body) and exogenous (synthetic) sources of a steroid. nih.gov This is of particular importance in anti-doping analysis. The method does not focus on the molecular mass of the compound but rather on the precise ratio of stable isotopes, primarily carbon-13 (¹³C) to carbon-12 (¹²C).

The ¹³C/¹²C ratio in a steroid reflects the carbon source from which it was synthesized. Most synthetic steroids are derived from plant sterols, such as those from soy or yams. These plants utilize the C3 photosynthetic pathway, resulting in a lower incorporation of ¹³C compared to the typical mixed C3/C4 diet of humans. Consequently, synthetic steroids are generally depleted in ¹³C relative to their endogenous counterparts. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. It is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H-NMR and ¹³C-NMR Spectral Analysis

One-dimensional (1D) NMR provides fundamental structural information. ¹H-NMR spectroscopy reveals the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and the connectivity between neighboring protons (spin-spin coupling). ¹³C-NMR spectroscopy provides information on the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl).

The tables below show the experimental ¹H and ¹³C NMR data for the saturated analogue, etiocholanolone (B196237), which serves as a reference for the core androstane (B1237026) skeleton. nih.gov

Predicted ¹H-NMR Chemical Shifts for this compound (based on Etiocholanolone data)
ProtonExpected Chemical Shift (ppm)Multiplicity
H-1~5.5 - 5.8d
H-2~5.4 - 5.7d
H-3~3.6m
Angular CH₃ (C-18, C-19)~0.8 - 1.1s
Other CH, CH₂~0.7 - 2.5m
Predicted ¹³C-NMR Chemical Shifts for this compound (based on Etiocholanolone data and general values)
CarbonExpected Chemical Shift (ppm)
C-17 (C=O)~220
C-1 (C=C)~120 - 140
C-2 (C=C)~120 - 140
C-3 (C-OH)~70
Angular CH₃ (C-18, C-19)~12 - 22
Other CH, CH₂, C (quaternary)~20 - 55

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the complete molecular structure. These techniques correlate signals based on their interactions, providing a map of the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is fundamental for tracing out the spin systems within the steroid's ring structure.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the definitive assignment of which protons are bonded to which carbons.

Together, these 2D NMR methods allow for a complete and confident assignment of all ¹H and ¹³C signals, providing definitive confirmation of the structure of this compound. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each type of bond (e.g., C=O, O-H, C-H) vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular "fingerprint".

For this compound, the key functional groups and their expected absorption regions are:

O-H (alcohol): A strong, broad absorption band typically in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.

C=O (ketone): A strong, sharp absorption band around 1700-1725 cm⁻¹. The exact position can be influenced by ring strain.

C=C (alkene): A medium to weak absorption band around 1640-1680 cm⁻¹.

=C-H (alkene): A stretching absorption typically found just above 3000 cm⁻¹.

C-H (alkane): Stretching absorptions typically found just below 3000 cm⁻¹.

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that are unique to the specific molecule, arising from C-C, C-O, and C-H bending vibrations. While difficult to interpret in detail, this region is highly characteristic and useful for confirming the identity of a compound by comparison to a reference spectrum. nih.govlgcstandards.com

Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H (Alcohol)Stretch3200 - 3600Strong, Broad
C-H (Alkane)Stretch2850 - 3000Medium to Strong
C=O (Ketone)Stretch1700 - 1725Strong, Sharp
C=C (Alkene)Stretch1640 - 1680Medium to Weak
C-O (Alcohol)Stretch1000 - 1260Medium

Sample Preparation and Derivatization Protocols for Analytical Assays

The analysis of this compound, particularly from biological matrices such as urine, requires meticulous sample preparation to remove interfering substances and concentrate the analyte. In biological systems, steroids are often present as water-soluble glucuronide or sulfate (B86663) conjugates. Therefore, an initial hydrolysis step, either enzymatic (using β-glucuronidase) or chemical, is typically required to liberate the free steroid. nist.gov

Following hydrolysis, extraction is performed to isolate the steroids from the aqueous matrix. Common techniques include:

Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between the aqueous sample and an immiscible organic solvent, such as diethyl ether or tert-butyl methyl ether (TBME). nist.gov

Solid-Phase Extraction (SPE): This technique uses a solid sorbent material, often a C18-bonded silica (B1680970) packed in a cartridge, to retain the steroid of interest while allowing interfering compounds to pass through. The analyte is then eluted with a small volume of an organic solvent.

For analysis by gas chromatography (GC), which is commonly used for steroid profiling, derivatization is often necessary. This process modifies the analyte to increase its volatility and thermal stability, and to improve its chromatographic properties. Common derivatization strategies for steroids include:

Silylation: This is the most common method, where active hydrogens (such as in hydroxyl groups) are replaced with a trimethylsilyl (TMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. This converts the polar hydroxyl group into a less polar, more volatile trimethylsilyl ether.

Acetylation: Hydroxyl groups can be converted to acetate (B1210297) esters using reagents like acetic anhydride (B1165640) in pyridine.

These preparation steps are critical for achieving the sensitivity and selectivity required for the reliable detection and quantification of this compound in complex samples.

Hydrolysis Methods (Enzymatic and Chemical)

In biological samples, particularly urine, steroids like this compound are primarily excreted as water-soluble glucuronide or sulfate conjugates. nih.govmdpi.com For analysis by methods such as gas chromatography-mass spectrometry (GC-MS), a deconjugation step is essential to cleave these conjugates and release the free steroid. nih.gov This is achieved through either enzymatic or chemical hydrolysis.

Enzymatic Hydrolysis Enzymatic hydrolysis is the most common approach due to its mild conditions and high specificity, which minimizes the degradation of the target analyte and the formation of artifacts. nih.gov The enzymes typically used are β-glucuronidase, often sourced from Helix pomatia (H. pomatia) or Escherichia coli (E. coli), and arylsulfatase. nih.govmdpi.comresearchgate.net Preparations from H. pomatia have the advantage of containing both β-glucuronidase and arylsulfatase activity, allowing for the simultaneous cleavage of both types of conjugates. nih.govresearchgate.net

The efficiency of enzymatic hydrolysis is dependent on several factors, including pH, temperature, incubation time, and enzyme concentration. researchgate.net Optimization of these parameters is crucial for achieving complete hydrolysis and accurate quantification. For instance, studies on various steroid conjugates have determined optimal conditions to maximize recovery. researchgate.net

Chemical Hydrolysis Chemical methods, primarily acid hydrolysis, offer a faster alternative for deconjugation. nih.gov Hot acid hydrolysis, however, is generally considered unreliable for many steroids as the harsh conditions can lead to decomposition of the analyte and the formation of unwanted by-products from other components in the urine matrix. nih.gov A milder form of chemical hydrolysis is solvolysis, which is specifically used for cleaving sulfate conjugates. Another method, methanolysis, employs acidic methanol (B129727) to cleave both glucuronides and sulfates simultaneously. nih.gov While efficient, methanolysis is also a harsh method and can lead to the formation of artifacts and potentially interfere with isotopically labeled internal standards through deuterium-hydrogen exchange. nih.gov

Table 1: Comparison of Hydrolysis Methods for Steroid Deconjugation

Method Agent/Enzyme Typical Conditions Advantages Disadvantages Citations
Enzymatic β-glucuronidase / Arylsulfatase (e.g., from H. pomatia) pH 5.2, 42-55°C, 3-20 hours High specificity, mild conditions, minimizes artifact formation Longer incubation times, more expensive nih.gov, mdpi.com, researchgate.net
Chemical (Acid) Hydrochloric Acid (HCl) 90°C, 30 min Rapid cleavage of conjugates Harsh conditions, can cause steroid decomposition and artifact formation nih.gov, mdpi.com
Chemical (Methanolysis) Methanolic HCl N/A Rapidly cleaves both sulfates and glucuronides Harsh method, known to produce artifacts, potential for isotope exchange nih.gov

Extraction Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

Following hydrolysis, the free this compound must be isolated from the aqueous biological matrix and purified before instrumental analysis. The two primary techniques used for this purpose are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE) LLE is a traditional method that partitions the analyte between the aqueous sample and an immiscible organic solvent. The choice of solvent is critical and is based on the polarity of the target steroid. For steroids, common extraction solvents include diethyl ether, ethyl acetate, and mixtures of hydrocarbons like hexane (B92381) with a more polar solvent. mdpi.com The pH of the aqueous phase can be adjusted to optimize the extraction efficiency. After extraction, the organic solvent is evaporated, and the residue is reconstituted in a suitable solvent for derivatization or direct analysis.

Solid-Phase Extraction (SPE) SPE has become increasingly popular as it offers several advantages over LLE, including higher selectivity, reduced solvent consumption, higher throughput via automation, and cleaner extracts. wada-ama.org In SPE, the sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interfering substances are washed away. The analyte is then eluted with a small volume of an organic solvent. For steroids, reversed-phase sorbents (like C18) or mixed-mode ion-exchange sorbents are commonly employed.

Table 2: Overview of Extraction Techniques for Steroid Analysis

Technique Principle Common Solvents/Sorbents Advantages Disadvantages Citations
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases. Diethyl ether, Ethyl acetate, Hexane Simple, effective for a wide range of compounds. Large solvent volumes, can be labor-intensive, emulsion formation. mdpi.com, wada-ama.org
Solid-Phase Extraction (SPE) Partitioning between a solid sorbent and a liquid mobile phase. C18, Mixed-mode cation/anion exchange. High selectivity, low solvent use, easily automated, cleaner extracts. Higher cost per sample, requires method development. wada-ama.org

Silylation (e.g., Trimethylsilyl (TMS) Derivatization) and Other Chemical Modifications

For GC-MS analysis, which is a cornerstone technique in steroid profiling, chemical derivatization is a mandatory step. Steroids like this compound contain polar functional groups (hydroxyl and keto groups) that make them non-volatile and prone to thermal degradation in the hot GC injector and column. Derivatization replaces the active hydrogens in these functional groups with non-polar moieties, increasing the analyte's volatility, thermal stability, and improving its chromatographic behavior. nih.gov

Trimethylsilyl (TMS) Derivatization The most common derivatization technique for steroids is silylation, specifically the formation of trimethylsilyl (TMS) ethers and enol-TMS ethers. nih.govnih.gov This is achieved by reacting the steroid extract with a silylating agent. Common reagents include:

N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) nih.govnih.gov

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) nih.gov

Trimethylsilylimidazole (TMSI) nih.gov

Often, a catalyst such as trimethylchlorosilane (TMCS) or an ammonium (B1175870) halide (e.g., NH₄I) is added to increase the reaction rate. nih.gov The reaction conditions (temperature and time) are optimized to ensure complete derivatization. For this compound, the hydroxyl group at the 3α position and the enolizable keto group at the 17-position are both sites for TMS derivatization, potentially forming a di-TMS derivative. nist.gov The specific derivative formed provides a characteristic mass spectrum that is crucial for definitive identification.

However, pitfalls exist, as some silylation mixtures can lead to the formation of unexpected by-products. nih.gov The choice of reagent and reaction conditions must be carefully controlled to ensure the formation of a single, stable derivative for reliable quantification. nih.govnih.gov

Table 3: Common Silylation Reagents for Steroid Derivatization

Reagent Abbreviation Common Catalyst(s) Target Functional Groups Notes Citations
N-methyl-N-trimethylsilyltrifluoroacetamide MSTFA NH₄I, Dithioerythritol (DTE) Hydroxyls, enolizable ketones Highly effective; catalyst choice can influence product formation. nih.gov, nih.gov
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA Trimethylchlorosilane (TMCS) Hydroxyls, enolizable ketones Widely used; can produce multiple derivatives for some steroids if not optimized. nih.gov
Trimethylsilylimidazole TMSI None typically needed Hindered hydroxyls Very strong silylating agent, often used in combination with other reagents. nih.gov

Theoretical and Computational Chemistry Studies of 5β Androst 1 En 3α Ol 17 One

Molecular Modeling and Docking Simulations with Target Enzymes and Receptors

The primary goal of molecular docking is to predict the preferred orientation of a ligand (in this case, 5β-Androst-1-en-3α-ol-17-one) when it binds to a target protein. This is achieved by sophisticated algorithms that explore the conformational space of both the ligand and the protein's binding site, calculating the binding energy for each pose. A lower binding energy typically indicates a more stable and likely interaction.

For instance, studies on other androgenic steroids have successfully employed docking simulations to elucidate their interaction with the androgen receptor (AR). These studies have revealed the critical role of specific amino acid residues within the AR's ligand-binding domain in forming hydrogen bonds and hydrophobic interactions with the steroid nucleus. It is plausible that the 3α-hydroxyl and 17-keto groups of this compound would be key players in forming such interactions.

Table 1: Illustrative Data from Molecular Docking of a Related Androgen with the Androgen Receptor

ParameterValueSignificance
Binding Energy (kcal/mol)-9.5Indicates a strong, favorable interaction.
Key Interacting ResiduesGln711, Arg752, Asn705Highlights specific amino acids crucial for binding.
Hydrogen Bond Donors3-hydroxyl groupShows the role of specific functional groups in binding.
Hydrogen Bond Acceptors17-keto groupShows the role of specific functional groups in binding.

Note: This data is hypothetical and for illustrative purposes to demonstrate the type of information generated from molecular docking studies, as specific data for this compound is not available.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a means to investigate the electronic structure and reactivity of this compound with high accuracy. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its orbitals, charge distribution, and other electronic properties.

By calculating molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Furthermore, these calculations can determine the electrostatic potential surface, which visualizes the charge distribution across the molecule. This is invaluable for understanding how the molecule will interact with other molecules, including water, enzymes, and receptors. For this compound, the oxygen atoms of the hydroxyl and keto groups would be expected to show regions of negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bonding.

Table 2: Representative Data from DFT Calculations on a Steroid Scaffold

Calculated PropertyValueInterpretation
HOMO Energy (eV)-6.2Indicates the energy of the highest energy electrons.
LUMO Energy (eV)-0.5Indicates the energy of the lowest energy unoccupied orbital.
HOMO-LUMO Gap (eV)5.7Suggests high kinetic stability.
Dipole Moment (Debye)2.8Indicates a moderate polarity of the molecule.

Note: This data is based on general values for similar steroid structures and serves as an example of the outputs from quantum chemical calculations.

Conformational Analysis and Stereochemical Implications

The orientation of the 3α-hydroxyl group is also of significant stereochemical importance. This axial orientation will influence how the molecule presents itself to a receptor or enzyme active site, potentially favoring or hindering specific interactions. Understanding the preferred conformations and the flexibility of the steroid backbone is therefore essential for a complete picture of its structure-activity relationship.

Table 3: Comparison of Dihedral Angles in 5α and 5β Androstane (B1237026) Skeletons

Dihedral Angle5α-Androstane (Illustrative)5β-Androstane (Illustrative)Implication
C1-C2-C3-C4~55°~50°Slight differences in A-ring puckering.
C4-C5-C10-C9~175° (trans)~55° (cis)Defines the fundamental shape difference between the isomers.
C9-C10-C5-HAxialEquatorialAlters the steric environment around the A/B ring junction.

Note: The dihedral angles presented are approximate and for illustrative purposes to highlight the conformational differences between 5α and 5β steroid isomers.

Advanced Research Perspectives and Future Directions

Elucidation of Uncharted Metabolic Pathways and Metabolites

The metabolic fate of 5β-Androst-1-en-3α-ol-17-one in biological systems is largely uncharacterized. Future research should focus on identifying its metabolic products and the enzymatic pathways responsible for their formation. Drawing parallels from related androstane (B1237026) compounds, several metabolic transformations can be hypothesized and warrant investigation.

For instance, studies on the analogous compound 3β-hydroxy-5α-androst-1-en-17-one have identified several key urinary metabolites, including 1-Testosterone, 1-androstenedione, and various hydroxylated and reduced products. nih.govdshs-koeln.de This suggests that this compound is likely metabolized by a similar suite of steroidogenic enzymes, such as hydroxysteroid dehydrogenases (HSDs). Specifically, the 3α-hydroxyl and 17-keto groups are probable sites for enzymatic action.

Future research initiatives should include:

In Vitro Metabolism Studies: Utilizing human and animal liver S9 fractions or specific recombinant enzymes (e.g., 3α-HSD, 17β-HSD, cytochrome P450s) to identify primary metabolites in a controlled environment. dntb.gov.ua

In Vivo Administration Studies: Controlled administration to animal models to identify and characterize urinary metabolites. This would help in understanding the complete metabolic cascade, including phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions.

Metabolite Profiling: The major metabolites of androgens are often excreted as glucuronide and sulfate (B86663) conjugates to increase water solubility for elimination. nih.gov Future studies must therefore employ hydrolysis techniques to cleave these conjugates and identify the full spectrum of metabolic products. A key long-term metabolite of a similar compound was found to be 3α-hydroxy-5α-androst-1-en-17-one, suggesting that specific, stable metabolites of the 5β-isomer could also serve as long-term markers. nih.govresearchgate.net

Refinement of Analytical Techniques for Enhanced Sensitivity and Specificity

The accurate detection and quantification of this compound and its metabolites in complex biological matrices like blood and urine are crucial for both research and potential regulatory monitoring. While standard methods for steroid detection are well-established, ongoing advancements are needed to improve sensitivity, specificity, and throughput. mdpi.comtandfonline.com

Current gold-standard techniques primarily involve chromatography coupled with mass spectrometry. researchgate.net Future refinements should focus on overcoming the limitations of these methods, such as detecting trace concentrations and differentiating between closely related stereoisomers.

TechniquePrincipleAdvantages for Future ResearchCitation
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile compounds which are then ionized and detected by mass.High resolution and established libraries for steroid identification. researchgate.netrsc.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separates compounds in a liquid phase, followed by two stages of mass analysis for high specificity.Excellent for analyzing non-volatile and conjugated metabolites directly from biological fluids. researchgate.netrsc.orgnih.gov
Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS)Utilizes smaller column particles for faster, higher-resolution separation combined with precise mass measurement.Offers significant gains in sensitivity and specificity, enabling the detection of trace-level metabolites and distinguishing isomers. researchgate.net
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)Measures the ratio of carbon isotopes (¹³C/¹²C) in a compound.Crucial for distinguishing between endogenous (naturally produced) and exogenous (synthetic) sources of the steroid. rsc.org

Future research should also emphasize the development of novel sample preparation techniques, such as advanced solid-phase extraction (SPE) and liquid-liquid extraction (LLE) protocols, to remove interfering substances from biological samples and concentrate the target analytes, thereby improving the accuracy of subsequent analyses. rsc.org

Investigation of Uncharacterized Biological Roles in Non-Human Physiological Systems

The biological functions of this compound remain largely unexplored. The stereochemical configuration at the C5 position (5β) results in a bent A/B ring junction, which is structurally distinct from the planar configuration of 5α-androstanes. This structural difference is known to significantly influence how steroids interact with biological receptors and enzymes. For example, the 5α-reduced androgen metabolite Androsterone (B159326) and its 5β-isomer Etiocholanolone (B196237) exhibit different biological activities. wikipedia.org

Future research should be directed at characterizing the physiological and pharmacological profile of this compound in non-human systems. Key areas for investigation include:

Receptor Binding Assays: Quantifying the binding affinity of this compound for various steroid hormone receptors, particularly the androgen receptor (AR). Studies on the related compound 1-testosterone (17β-hydroxy-5α-androst-1-en-3-one) have shown it to be a potent androgen that binds selectively to the AR. nih.gov Determining the AR binding affinity of the 5β-isomer is a critical first step.

In Vivo Animal Models: Using established animal models (e.g., castrated rat models) to assess the potential androgenic and anabolic activities on tissues such as the prostate, seminal vesicles, and levator ani muscle. nih.gov

Neuroendocrine Effects: Some androstane metabolites, such as Androsterone, act as neurosteroids by modulating the activity of neurotransmitter receptors like the GABA-A receptor. wikipedia.org Investigations into whether this compound or its metabolites possess similar neuroactive properties could open new research avenues.

Metabolic Function: Androgens play a significant role in regulating metabolism. mdpi.com Studies in animal models could explore the effects of this compound on body composition, lipid profiles, and glucose homeostasis, especially in comparison to its 5α-counterparts.

Rational Design and Synthesis of Novel Androstane Analogues with Specific Biochemical Interactions

Rational drug design provides a methodical approach to developing new therapeutic agents by leveraging an understanding of biological targets at a molecular level. longdom.org this compound can serve as a valuable scaffold for the synthesis of novel androstane analogues with tailored biochemical properties. The goal is to create derivatives with high specificity for a particular biological target, thereby enhancing efficacy and minimizing off-target effects.

Building on existing research where the androstane skeleton has been modified to create compounds with anticancer or enzyme-inhibiting properties, future work could explore: nih.govdoi.orgnih.gov

Targeted Enzyme Inhibition: Designing analogues that selectively inhibit key enzymes in steroid metabolism, such as 17β-hydroxysteroid dehydrogenases or cytochrome P450 enzymes. mdpi.com This could have applications in hormone-dependent diseases.

Selective Receptor Modulation: Modifying the steroid structure to create selective androgen receptor modulators (SARMs) that exhibit tissue-specific effects, for example, promoting anabolic activity in muscle while having minimal androgenic effects on reproductive tissues.

Computational Modeling: Employing molecular docking simulations to predict how structural modifications to the 5β-androstane backbone would alter its binding affinity and interaction with specific protein targets. longdom.org This computational-first approach can guide the synthesis of the most promising candidates, saving time and resources.

Parent Scaffold/Compound ClassStructural Modification ExamplePotential Biochemical Target/InteractionCitation
AndrostaneAddition of O-alkylated oxyimino side chainsInduction of apoptosis in cancer cell lines nih.gov
AndrostaneIntroduction of heterocyclic rings (e.g., pyrazole)Modulation of hormone receptors (ERα, GR) and enzymes (aromatase, AKR1C4) doi.orgnih.gov
5α-AndrostaneIntroduction of a spiro-δ-lactone at C17Inhibition of 17β-hydroxysteroid dehydrogenases mdpi.com
5α-Androstan-3α-olReplacement of 17β-acetyl group with 17β-nitro groupPositive allosteric modulation of GABA-A receptors nih.gov

By systematically exploring these research avenues, the scientific community can significantly advance the understanding of this compound, moving from a relatively obscure steroid to a compound with well-defined metabolic, analytical, and biological profiles, and potentially as a foundation for novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for detecting 5β-Androst-1-en-3α-ol-17-one in human urine, and how should sample preparation be optimized?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) for phase I metabolites, as this compound is excreted as a glucuronide conjugate. Hydrolyze conjugates via β-glucuronidase pretreatment to release free metabolites. For enhanced sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended, especially for detecting minor hydroxylated derivatives. Validate recovery rates using spiked matrix controls .

Q. What enzymatic pathways are involved in the biosynthesis of this compound from precursor steroids?

  • Pathway : The compound is a 5β-reduced metabolite of boldione (1,4-androstadien-3,17-dione). The reduction is catalyzed by 5β-reductase, followed by 3α-hydroxysteroid dehydrogenase (3α-HSD) activity. Cross-reactivity with boldenone metabolism is noted, suggesting shared enzymatic steps. Confirm pathways using isotopic labeling or enzyme inhibition assays .

Q. How does the 5β-reduction pathway differentiate this compound from its 5α isomers in terms of metabolic fate?

  • Key Difference : The 5β-reduction pathway (vs. 5α) produces metabolites with distinct stereochemistry, altering receptor binding and excretion kinetics. For example, this compound is a major urinary metabolite, while 5α isomers like androsterone are more prevalent in androgen pathways. Use nuclear magnetic resonance (NMR) or chiral chromatography to resolve isomers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in metabolite profiles when using GC-MS versus LC-MS/MS platforms?

  • Contradiction Analysis : GC-MS detects glucuronide conjugates post-hydrolysis, while LC-MS/MS may identify sulfate conjugates or free metabolites. For example, hydroxylated derivatives like 5β-androst-1-en-6β-ol-3,17-dione appear only after solvolysis of sulfate conjugates in GC-MS. Cross-validate findings by parallel analysis with both techniques and include deuterated internal standards to control for matrix effects .

Q. What strategies are recommended for synthesizing stable isotope-labeled analogs of this compound for use as internal standards?

  • Synthesis : Introduce deuterium at non-exchangeable positions (e.g., C-16 or C-17) via catalytic hydrogenation or enzymatic methods. Characterize purity via high-resolution MS and quantitative NMR (qNMR). Reference standards should include certificates of analysis (COA) with certified uncertainty ranges, as exemplified by TraceCERT® materials .

Q. What experimental controls are critical when investigating endocrine-disrupting effects in in vitro models?

  • Design : Include negative controls (vehicle-only) and positive controls (e.g., known androgen receptor agonists like testosterone). Assess off-target effects via siRNA knockdown of 5β-reductase or 3α-HSD. Use luciferase reporter assays to quantify receptor activation and cross-validate with metabolite profiling to exclude confounding by precursor degradation .

Q. How should longitudinal studies be designed to assess temporal excretion patterns following prohormone administration?

  • Protocol : Administer boldione or related prohormones to human volunteers, collect serial urine samples over 48–72 hours, and measure metabolites via LC-MS/MS. Normalize excretion rates to creatinine levels. Account for inter-individual variability in 5β-reductase activity by genotyping participants for polymorphic enzyme variants .

Methodological Notes

  • Chromatographic Optimization : Adjust mobile phase pH (e.g., ammonium formate/acetonitrile gradients) to improve separation of 5β/5α isomers. Use C18 or phenyl-hexyl columns for enhanced retention of polar metabolites .
  • Data Validation : Apply the "Murchison Meteorite" principle: Replicate contradictory findings (e.g., boldenone detection in some studies but not others) using orthogonal methods and independent cohorts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.